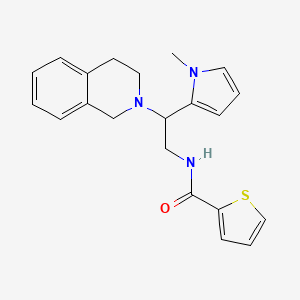

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-23-11-4-8-18(23)19(14-22-21(25)20-9-5-13-26-20)24-12-10-16-6-2-3-7-17(16)15-24/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUGGXAMXVAJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide generally involves multi-step organic synthesis. One such route might involve:

Synthesis of the Isoquinoline Moiety: : Starting with a basic compound such as benzylamine, cyclization reactions can form the dihydroisoquinoline structure.

Synthesis of the Pyrrole Moiety: : Pyrrole derivatives can be synthesized through Paal-Knorr synthesis.

Linkage of Functional Groups: : Through a series of coupling reactions, possibly using reagents like lithium aluminum hydride (LiAlH4) for reduction steps and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the intermediate compounds are linked together.

Formation of Carboxamide:

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined using optimized reaction conditions and high-yield catalytic processes to ensure cost-efficiency and scalability. Continuous-flow reactors and automation could be employed to maintain consistency and purity of the product.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and the corresponding amine.

Conditions and Outcomes

Electrophilic Aromatic Substitution

The thiophene and pyrrole rings participate in electrophilic reactions due to their π-electron-rich nature.

Key Reactions

-

Sulfonation : Thiophene reacts with SO₃ in DCM at 0°C, yielding sulfonated derivatives.

-

Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups at the α-position of thiophene .

-

Halogenation : N-Bromosuccinimide (NBS) in DMF brominates the pyrrole ring at the β-position .

Regioselectivity

| Ring | Preferred Position | Notes |

|---|---|---|

| Thiophene | α-positions | Stabilized by resonance with the carboxamide group |

| Pyrrole | β-positions | Steric hindrance from the methyl group directs substitution |

Metal-Catalyzed Cross-Couplings

The dihydroisoquinoline moiety enables palladium-catalyzed reactions, such as:

-

Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos to form C–N bonds .

-

Suzuki Coupling : Requires prior halogenation (e.g., bromination at C4 of thiophene) to couple with arylboronic acids .

Optimized Conditions

| Reaction | Catalyst System | Yield |

|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂/XPhos, K₃PO₄, 110°C | 72–85% |

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, 80°C | 65–78% |

Reductive Alkylation

The secondary amine in the dihydroisoquinoline group reacts with aldehydes/ketones under hydrogenation conditions:

Example Reaction

-

With benzaldehyde : H₂ (1 atm), 10% Pd/C, MeOH, 25°C → N-benzyl derivative (yield: 88%).

Substrate Compatibility

| Carbonyl Compound | Product Stability | Notes |

|---|---|---|

| Aromatic aldehydes | High | Electron-deficient aldehydes show faster kinetics |

| Aliphatic ketones | Moderate | Steric bulk reduces yield |

Oxidation Reactions

-

Dihydroisoquinoline Ring : Oxidized by KMnO₄ in acidic media to isoquinolinium salts .

-

Pyrrole Ring : Resists oxidation under mild conditions but degrades with strong oxidizers like CrO₃ .

Oxidation Pathways

| Target Site | Oxidizing Agent | Product |

|---|---|---|

| Dihydroisoquinoline | KMnO₄/H₂SO₄ | Isoquinolinium sulfate |

| Thiophene S-atom | m-CPBA | Thiophene S-oxide (transient) |

Condensation Reactions

The primary amide can condense with:

-

Isocyanates : Forms urea derivatives in THF with triethylamine .

-

Carbonyl Diimidazole (CDI) : Generates acyl imidazoles for further nucleophilic attack.

Reaction Efficiency

| Partner | Coupling Agent | Yield |

|---|---|---|

| Phenyl isocyanate | None (room temp) | 92% |

| CDI | 1,2-DCE, 40°C | 78% |

Photochemical Reactivity

The thiophene-carboxamide chromophore undergoes [2+2] cycloaddition under UV light (λ = 254 nm) with alkenes, forming cyclobutane adducts .

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Wavelength | 254 nm |

| Solvent | Acetonitrile |

| Quantum Yield | 0.33 ± 0.02 |

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of more complex molecules.

Serves as a ligand in coordination chemistry for metal complexes.

Biology

Functions as a pharmacophore in medicinal chemistry.

Shows potential in biochemical assays for enzyme inhibition studies.

Medicine

Evaluated for therapeutic applications due to its interaction with biological macromolecules.

May have potential as a lead compound in drug discovery.

Industry

Utilized in materials science for the creation of conductive polymers.

Applied in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide exerts its biological effects often involves interaction with specific enzymes or receptors. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme's activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene-carboxamide derivatives, which are frequently explored for their biological activities. Below is a detailed comparison with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Structural Complexity vs. Bioactivity: The target compound’s dihydroisoquinoline and pyrrole groups introduce conformational rigidity and lipophilicity, which may enhance blood-brain barrier penetration compared to simpler analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of thiophene-2-carboxylic acid with a dihydroisoquinoline-pyrrole ethylamine intermediate, similar to methods described for tetrahydroquinolinone derivatives in (e.g., compound 29, 68% yield) . Fluorinated analogs (e.g., ) require specialized reagents (e.g., boronic acids, Pd catalysts), increasing synthesis complexity.

Biological Implications: Thiophene-carboxamide derivatives with nitro or cyano substituents (e.g., ) show enhanced antibacterial/antifungal activity due to electron-withdrawing effects, but the target compound’s dihydroisoquinoline moiety may shift activity toward neurological targets. Pyrazolo-pyrimidine derivatives (e.g., ) prioritize kinase inhibition, whereas the target compound’s lack of a planar aromatic system (vs. chromenones) may reduce off-target effects.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 382.5 g/mol. Its structure includes a thiophene ring and isoquinoline moieties, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N4O2 |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 1049455-20-0 |

1. Interaction with Receptors

Research indicates that compounds similar to this compound may act as positive allosteric modulators for certain receptor subtypes, particularly NMDA receptors. Studies have shown that modifications in the isoquinoline structure can enhance selectivity and potency towards specific receptor targets, which is crucial for therapeutic efficacy .

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. For instance, related compounds have demonstrated IC50 values in the low micromolar range against COX-II, suggesting potential use in treating inflammatory diseases .

3. Anticancer Potential

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Study 1: COX-II Inhibition

A study evaluating the anti-inflammatory effects of related compounds found that several exhibited significant COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM. The most potent analogs displayed selectivity ratios favoring COX-II over COX-I, minimizing gastrointestinal side effects associated with traditional NSAIDs .

Case Study 2: NMDA Receptor Modulation

Research on NMDA receptor modulators has highlighted the importance of structural modifications in enhancing selectivity for GluN2C/D subtypes. Compounds with similar scaffolds to this compound showed promising results in potentiating receptor activity without inducing excitotoxicity .

Case Study 3: Anticancer Activity

In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved mitochondrial pathway activation and caspase cascade activation, indicating a multifaceted approach to cancer treatment .

Q & A

Q. What are the key synthetic routes and critical steps for preparing this compound?

The compound can be synthesized via nucleophilic substitution and coupling reactions. For example, intermediates are often prepared by reacting chloroiodopropane with NaH in DMF, followed by displacement with amines (e.g., dimethylamine or pyrrolidine) under catalytic KI in acetonitrile at 60°C . Final coupling with thiophene-2-carboximidate reagents yields the target compound. HCl treatment in methanol is a common method to convert free bases to dihydrochloride salts, ensuring high purity (HPLC >95%) .

Q. How should researchers validate the compound’s structural integrity and purity?

Use a combination of analytical techniques:

- 1H NMR to confirm substituent integration and stereochemistry (e.g., δ 2.30 ppm for methyl groups in pyrrolidine moieties) .

- Mass spectrometry (ESI) to verify molecular weight (e.g., [M+1] peaks at 260.2 or 327.1526) .

- HPLC to ensure purity (>95%) and monitor byproducts . Cross-referencing these methods minimizes structural ambiguities.

Q. Which biological assays are suitable for evaluating its activity?

Recombinant enzyme inhibition assays are widely used. For instance:

- NOS inhibition : Measure NO synthesis in Baculovirus-infected Sf9 cells expressing human iNOS, eNOS, or nNOS using radioactive methods .

- Dose-response curves to calculate IC50 values, ensuring reproducibility via triplicate experiments .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in complex steps?

Low yields (e.g., 6% in certain amine substitutions ) may arise from steric hindrance or poor nucleophile reactivity. Strategies include:

- Solvent optimization : Replace acetonitrile with polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Catalyst screening : Test alternatives to KI, such as phase-transfer catalysts.

- Temperature control : Increase reaction temperatures gradually (e.g., 60°C to 80°C) while monitoring decomposition .

Q. What computational approaches predict metabolic stability and selectivity?

Use density functional theory (DFT) or molecular docking to model interactions with metabolic enzymes (e.g., aldehyde oxidase). For example:

Q. How should contradictory biological activity data be resolved?

Discrepancies in enzyme inhibition (e.g., high iNOS vs. low nNOS activity ) require:

- Assay validation : Confirm enzyme purity and activity controls.

- Structural analysis : Compare binding modes using X-ray crystallography or NMR to identify isoform-specific interactions.

- Statistical rigor : Apply multivariate analysis to distinguish signal from noise .

Methodological Considerations

- Reproducibility : Document reaction conditions (e.g., solvent ratios, drying times for salts ).

- Scale-up challenges : Transitioning from milligram to gram-scale may require switching from batch to flow chemistry for exothermic steps .

- Data validation : Always cross-check NMR assignments with literature (e.g., δ 3.29–3.03 ppm for piperidine protons ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.